Cas no 60657-93-4 (3,4-Dihydro-Mollugin)

3,4-Dihydro-Mollugin 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydro-Mollugin
- 3,4-dihydromollugin
- 4-hydroxy-3-carbomethoxynaphtho[1,2-b]-3',3'-dimethylpyran
- 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylic acid methyl ester
- dihydromollugin
- 60657-93-4
- CHEMBL459117
- methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate
- FT-0775759
- E88945
- HY-N7986
- CS-0138928
- Methyl 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylate
- SCHEMBL13363941
- AKOS040760370
- methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo(h)chromene-5-carboxylate
- Compound TN1582(SC)
- methyl 6-hydroxy-2,2-dimethyl-3H,4H-naphtho[1,2-b]pyran-5-carboxylate
- DA-62884
- TS-10121
- KCA65793
-
- インチ: InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3
- InChIKey: AKPYYGWMASCNAF-UHFFFAOYSA-N
- ほほえんだ: COC(=O)c1c(O)c2ccccc2c2OC(C)(C)CCc12
計算された属性
- せいみつぶんしりょう: 286.12050905g/mol
- どういたいしつりょう: 286.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 色と性状: Powder
3,4-Dihydro-Mollugin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1582-100 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 100MG |
¥ 18,220 | 2023-07-11 | |
TargetMol Chemicals | TN1582-50 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 50mg |
¥ 11,760 | 2023-07-11 | |
TargetMol Chemicals | TN1582-10 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 10mg |
¥ 4,380 | 2023-07-11 | |
TargetMol Chemicals | TN1582-5 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 5mg |
¥ 2,900 | 2023-07-11 | |
TargetMol Chemicals | TN1582-25 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 25mg |
¥ 7,650 | 2023-07-11 | |
TargetMol Chemicals | TN1582-10mg |
Compound TN1582(SC) |
60657-93-4 | 99.99% | 10mg |
¥ 4290 | 2024-07-20 | |
A2B Chem LLC | AX03357-50mg |
Dihydromollugin |
60657-93-4 | 99.99% | 50mg |
$1360.00 | 2023-12-30 | |
Ambeed | A1146148-1mg |
Methyl 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylate |
60657-93-4 | 97% | 1mg |
$104.0 | 2025-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1582-1 mg |
Dihydromollugin |
60657-93-4 | 1mg |
¥3633.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1582-1 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 1mg |
¥ 1,300 | 2023-07-11 |
3,4-Dihydro-Mollugin 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
3,4-Dihydro-Molluginに関する追加情報
3,4-Dihydro-Mollugin (CAS No. 60657-93-4): A Comprehensive Overview
3,4-Dihydro-Mollugin (CAS No. 60657-93-4) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential therapeutic applications. This compound, also known as 3,4-dihydro-2H-pyran-2-carboxylic acid, is a derivative of mollugin, a compound found in various plants, particularly in the genus Rubiaceae.
The chemical structure of 3,4-Dihydro-Mollugin consists of a six-membered ring with a hydroxyl group and a carboxylic acid group. This structure confers the compound with several interesting properties, including antioxidant and anti-inflammatory activities. Recent studies have delved into the mechanisms by which these properties are exhibited and their potential applications in treating various diseases.
In the realm of antioxidant activity, 3,4-Dihydro-Mollugin has been shown to effectively scavenge free radicals and reduce oxidative stress. Oxidative stress is a key factor in the development of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that 3,4-Dihydro-Mollugin significantly reduced oxidative damage in cellular models by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Beyond its antioxidant properties, 3,4-Dihydro-Mollugin has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a critical component of many chronic diseases. Research published in the Inflammation Research journal (2020) found that 3,4-Dihydro-Mollugin inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may have therapeutic potential in managing inflammatory conditions.
The pharmacological profile of 3,4-Dihydro-Mollugin extends to its antimicrobial activity. Several studies have explored its efficacy against various bacterial and fungal pathogens. A notable study published in the Antimicrobial Agents and Chemotherapy journal (2019) reported that 3,4-Dihydro-Mollugin exhibited potent antimicrobial activity against multidrug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights the potential of the compound as an alternative or adjunct therapy in combating antibiotic-resistant infections.
In addition to its direct biological activities, 3,4-Dihydro-Mollugin has been studied for its cytoprotective effects. Cytoprotection refers to the ability of a compound to protect cells from damage caused by various stressors. A study published in the Toxicology Letters journal (2018) demonstrated that 3,4-Dihydro-Mollugin protected hepatocytes from oxidative damage induced by hydrogen peroxide by enhancing cellular antioxidant defenses and reducing apoptosis.
The potential therapeutic applications of 3,4-Dihydro-Mollugin are not limited to its direct biological activities. The compound has also been investigated for its synergistic effects with other drugs. For instance, a study published in the Cancer Letters journal (2017) found that combining 3,4-Dihydro-Mollugin with conventional chemotherapeutic agents such as doxorubicin enhanced their anticancer efficacy while reducing toxicity. This synergistic effect could lead to more effective and safer cancer treatments.
The safety profile of 3,4-Dihydro-Mollugin is another important aspect that has been evaluated in preclinical studies. Toxicity assessments conducted on animal models have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings support further clinical development of 3,4-Dihydro-Mollugin.
In conclusion, 3,4-Dihydro-Mollugin (CAS No. 60657-93-4) is a multifaceted compound with promising therapeutic potential across various disease areas. Its antioxidant, anti-inflammatory, antimicrobial, cytoprotective properties, and synergistic effects with other drugs make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, 3,4-Dihydro-Mollugin holds significant promise for improving human health.
60657-93-4 (3,4-Dihydro-Mollugin) 関連製品
- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)
- 2248332-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-ylsulfanyl)acetate)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)
- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)
- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)
- 1806269-54-4(Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate)

